雷诺树素

描述

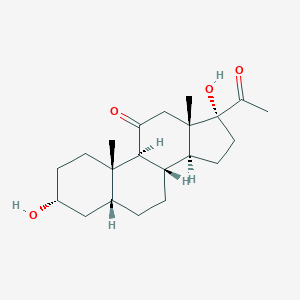

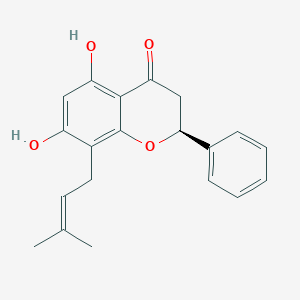

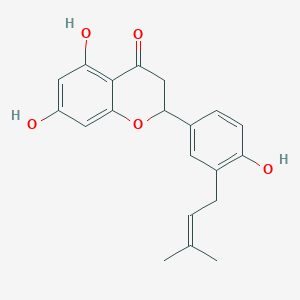

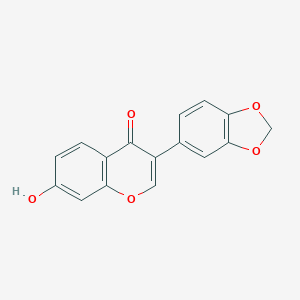

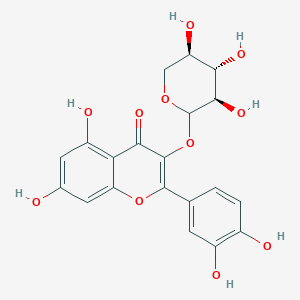

Reynoutrin is a flavonoid compound with the molecular formula C20H18O11 . It is also known as Quercetin-3-D-xyloside . It is found in various plants and has been reported to have antioxidant and radical-scavenging activity .

Synthesis Analysis

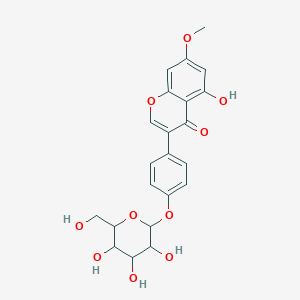

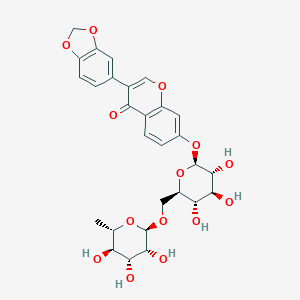

Reynoutrin is a derivative of quercetin . The isoquercetin structure has been found to contain glucose attached to the OH group of quercetin at the C-3 position. The addition of galactose to the quercetin molecule at the same C-3 position leads to hyperoside, and the addition of a rhamnosyl group initiates the synthesis of quercitrin .

科学研究应用

Ischemic Heart Failure Treatment

Reynoutrin has shown potential as a natural drug for the treatment of ischemic heart failure (IHF). It works by up-regulating S100A1 expression, which inhibits the expressions of matrix metalloproteinases (MMPs) and the transcriptional activity of nuclear factor kappa-B .

Cancer Research

Studies suggest that Reynoutrin may have an antitumor effect by acting as a human cathepsin B inhibitor. It has been observed to suppress the proliferation and metastatic spread of various cancer cell types, including breast, colon, lung, and pancreatic cancer cells .

Diabetes Management

Quercetin derivatives like Reynoutrin exhibit hypoglycemic effects and have been noted for their significant improvement and stabilization of long-sustaining insulin secretion .

Traditional Medicine

The genus Reynoutria, from which Reynoutrin is derived, has been used in Traditional Chinese Medicine to treat various diseases due to its rich chemical compositions and pharmacological activities .

作用机制

Target of Action

Reynoutrin primarily targets the S100 calcium-binding protein A1 (S100A1) . S100A1 plays a crucial role in the regulation of several cellular processes, including cell growth and motility, cell cycle progression, and differentiation .

Mode of Action

Reynoutrin interacts with its target, S100A1, by up-regulating its expression . This up-regulation of S100A1 leads to the down-regulation of matrix metallopeptidase 2 (MMP2), MMP9, phosphorylated (p-) p65, and transforming growth factor -β1 (TGF-β1) expressions . The down-regulation of these proteins inhibits the transcriptional activity of nuclear factor kappa-B .

Biochemical Pathways

Reynoutrin affects several biochemical pathways. It suppresses the release of inflammatory factors, reduces oxidative stress, inhibits cardiomyocytes apoptosis, and attenuates myocardial fibrosis . These effects are achieved through the up-regulation of S100A1 expression, which in turn down-regulates the expressions of MMPs and the transcriptional activity of nuclear factor kappa-B .

Result of Action

Reynoutrin has been shown to significantly improve cardiac function in rats with ischemic heart failure (IHF) . It suppresses the release of inflammatory factors, reduces oxidative stress, inhibits cardiomyocytes apoptosis, and attenuates myocardial fibrosis . In breast cancer cells, Reynoutrin markedly inhibits cell viability and suppresses the progression of breast cancer cell proliferation .

Action Environment

It’s worth noting that the effectiveness of reynoutrin can be influenced by the physiological environment, such as the presence of ischemic conditions in heart failure

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2/t12-,15+,17-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZRDJXEMZMZFD-BWYUNELBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quercetin 3-O-beta-D-xylopyranoside | |

CAS RN |

549-32-6 | |

| Record name | Reynoutrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=549-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。